Spiramycin

Description

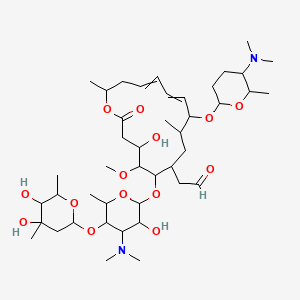

A macrolide antibiotic produced by Streptomyces ambofaciens. The drug is effective against gram-positive aerobic pathogens, N. gonorrhoeae, and staphylococci. It is used to treat infections caused by bacteria and Toxoplasma gondii.

Properties

IUPAC Name |

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTOXUHEUCPTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Soluble in most organic solvents | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621 | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous | |

CAS No. |

8025-81-8 | |

| Record name | Spiramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spiramycin on the 50S Ribosomal Subunit

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiramycin (B21755) is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[1][2] Like other macrolides, its primary therapeutic effect stems from the inhibition of bacterial protein synthesis.[3] This is achieved by specifically targeting the large 50S subunit of the bacterial 70S ribosome, a critical component of the cellular protein synthesis machinery.[3][4] The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent polypeptide exit tunnel (NPET), through which the growing protein chain emerges.[4] This guide provides a detailed examination of the molecular interactions between this compound and the 50S ribosomal subunit, quantitative data on this interaction, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, primarily by inducing the premature dissociation of the growing polypeptide chain and secondarily by inhibiting peptide bond formation. This multifaceted inhibition makes it a potent antibacterial agent.

Structural and biochemical studies have revealed that this compound binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][4] The binding site is located near the peptidyl transferase center (PTC).

-

Key Interactions with 23S rRNA: The this compound molecule orients its 16-membered lactone ring within the NPET. Its attached disaccharide sugar, composed of forosamine (B98537) and mycarose (B1676882), extends towards the PTC.[4][5] This positioning allows for specific interactions with nucleotides of the 23S rRNA, primarily within domain V, which is a critical component of the PTC.[5]

-

Common Macrolide Binding Pocket: this compound shares a common binding region with other macrolides around nucleotide A2058 (E. coli numbering).[5]

-

Role of the Mycarose Moiety: The mycarose sugar is crucial for one of this compound's inhibitory functions. It extends towards the central loop of domain V, making contact with nucleotide U2506, which is essential for inhibiting the peptidyl transferase reaction.[5]

-

Covalent Bonding: High-resolution structural studies of this compound complexed with the Haloarcula marismortui 50S ribosomal subunit have identified a reversible covalent bond formed between the C6 ethylaldehyde group of the this compound ring and the N6 position of adenine (B156593) A2062.[4]

-

-

Interaction with Ribosomal Proteins: In addition to rRNA, ribosomal proteins L4 and L22, which are located near the exit tunnel, are also involved in the binding of this compound.[6]

This compound disrupts protein synthesis primarily by interfering with the elongation cycle.

-

Stimulation of Peptidyl-tRNA Dissociation: The main mechanism of action for this compound is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step.[7][8] By binding within the NPET, this compound sterically and allosterically hinders the passage of the nascent polypeptide chain, promoting its premature release and thereby halting protein elongation.[4] This leads to a rapid breakdown of polysomes.[7]

-

Inhibition of Peptidyl Transferase Activity: The presence of the disaccharide at position C5 of the lactone ring, specifically the mycarose moiety, enables this compound to directly inhibit the peptidyl transferase reaction.[5] Macrolides lacking this specific sugar configuration do not effectively inhibit this step. This inhibition prevents the formation of new peptide bonds, contributing to the overall cessation of protein synthesis.[5]

Quantitative Analysis of this compound-Ribosome Interaction

Kinetic studies have characterized the interaction between this compound and the ribosomal complex as a slow-binding, slowly reversible inhibition.[9] The data from these studies provide a quantitative measure of the antibiotic's affinity for its target.

| Parameter | Value | Reference Organism | Source |

| Association Rate Constant (k_assoc) | 3.0 x 10⁴ M⁻¹ s⁻¹ | E. coli | [9] |

| Dissociation Rate Constant (k_dissoc) | 5.0 x 10⁻⁵ s⁻¹ | E. coli | [9] |

| Apparent Overall Dissociation Constant (K_d) | 1.8 nM | E. coli | [9] |

| Binding Stoichiometry | 1:1 (this compound:Ribosome) | E. coli | [7][8] |

Visualizations

Caption: this compound's dual mechanism on the 50S ribosome.

Caption: Workflow for studying this compound-ribosome interactions.

Experimental Protocols

The following protocols outline key methodologies used to investigate the interaction of this compound with the 50S ribosomal subunit.

This protocol describes the purification of 50S ribosomal subunits from a bacterial source like E. coli.

-

Cell Culture and Harvest: Grow E. coli cells in a suitable rich medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C).

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol, DNase I).[4] Lyse cells using a French press or sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g, 30 min, 4°C) twice to remove cell debris.

-

Ribosome Pelleting: Layer the supernatant onto a sucrose (B13894) cushion (e.g., 1.1 M sucrose in a buffer similar to lysis buffer) and ultracentrifuge (e.g., 150,000 x g, 18-24 hours, 4°C).

-

Subunit Dissociation: Gently rinse the resulting glassy ribosome pellet and resuspend in a low-Mg²⁺ dissociation buffer (e.g., containing <1 mM Mg²⁺) to separate the 70S ribosomes into 30S and 50S subunits.

-

Sucrose Gradient Separation: Layer the resuspended subunits onto a 10-40% sucrose density gradient in the dissociation buffer. Ultracentrifuge (e.g., 100,000 x g, 16 hours, 4°C).

-

Fraction Collection: Fractionate the gradient and identify the fractions containing the 50S subunits by measuring absorbance at 260 nm. Pool the relevant fractions, concentrate, and store at -80°C.

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[10][11]

-

System Preparation: Use a commercial E. coli S30 extract system or a PURE (Protein synthesis Using Recombinant Elements) system.

-

Reporter Construct: Use a plasmid DNA or mRNA transcript encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP).

-

Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the reporter construct according to the manufacturer's instructions.

-

Inhibitor Addition: Prepare serial dilutions of this compound in an appropriate solvent (e.g., RNase-free water). Add the this compound dilutions to the reaction wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for 60-90 minutes to allow for transcription and translation.

-

Detection:

-

For luciferase: Add luciferin (B1168401) substrate and measure luminescence using a plate reader.

-

For GFP: Measure fluorescence at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Plot the signal (luminescence/fluorescence) against the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

This technique identifies the specific nucleotides on the 23S rRNA that are protected by this compound binding.[4][5]

-

Complex Formation: Incubate purified 50S subunits with an excess of this compound in a suitable binding buffer for 15-30 minutes at 37°C to allow complex formation. Include a control sample with no antibiotic.

-

Chemical Modification: Treat the this compound-ribosome complexes and the control sample with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (B86663) (DMS), which methylates accessible adenines and cytosines).

-

RNA Extraction: Stop the modification reaction and extract the 23S rRNA from the samples using phenol:chloroform extraction followed by ethanol (B145695) precipitation.

-

Primer Extension: Anneal a 5'-radiolabeled DNA primer to a region downstream of the expected binding site on the purified 23S rRNA.

-

Reverse Transcription: Perform a reverse transcription reaction using reverse transcriptase. The enzyme will pause or stop at a modified nucleotide, creating a truncated cDNA product.

-

Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

-

Analysis: Visualize the gel using autoradiography or a phosphorimager. Compare the banding pattern of the this compound-treated sample to the no-drug control. A diminished band in the this compound lane indicates that the corresponding nucleotide was protected from chemical modification by the bound antibiotic.

This assay maps the precise location of a this compound-stalled ribosome on an mRNA template.[12]

-

Reaction Setup: Assemble an in vitro translation reaction mix containing purified 70S ribosomes (or 30S and 50S subunits), a specific mRNA template, initiator tRNA (fMet-tRNA), and a 5'-radiolabeled DNA primer complementary to a downstream sequence on the mRNA.

-

Initiation Complex Formation: Incubate the mixture to allow the formation of 70S initiation complexes at the start codon.

-

Induce Stalling: Add this compound to the reaction to stall the ribosome during the initial elongation cycles. Include a control reaction without the antibiotic.

-

Reverse Transcription (Toeprinting): Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a cDNA strand starting from the primer until it is blocked by the stalled ribosome.

-

Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same mRNA template. The band corresponding to the stalled complex (the "toeprint") will appear at a position ~15-17 nucleotides downstream from the codon in the ribosomal P-site, revealing the location of the arrest.

Mechanisms of Resistance

The primary mechanism of clinical resistance to this compound and other macrolides is the modification of its ribosomal target.[7]

-

rRNA Methylation: The most common form of resistance is conferred by erythromycin (B1671065) ribosome methylase (erm) genes.[13] These enzymes post-transcriptionally methylate a single adenine residue, A2058, in the 23S rRNA.[13] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[7]

Conclusion

This compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and employing a dual mechanism of action: stimulating the premature dissociation of peptidyl-tRNA and directly inhibiting peptide bond formation.[4][5][7] Its specific interactions with the 23S rRNA within the nascent polypeptide exit tunnel have been well-characterized through a combination of structural, biochemical, and kinetic studies. A thorough understanding of this mechanism, facilitated by the experimental protocols detailed herein, is crucial for overcoming resistance and guiding the development of new and improved macrolide antibiotics.

References

- 1. Glycosylation Steps during this compound Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, this compound and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutation in 23S rRNA Responsible for Resistance to 16-Membered Macrolides and Streptogramins in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of this compound and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound and other macrolides. | Semantic Scholar [semanticscholar.org]

- 9. Interaction between the antibiotic this compound and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dispensable ribosomal resistance to this compound conferred by srmA in the this compound producer Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of Spiramycin from Streptomyces ambofaciens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of Spiramycin (B21755) from Streptomyces ambofaciens. It details the historical context, the biosynthetic pathways, and the foundational experimental protocols that were pivotal in bringing this significant macrolide antibiotic to the forefront of medical science.

Introduction: A Serendipitous Discovery in the Golden Age of Antibiotics

This compound, a 16-membered macrolide antibiotic, was first isolated in 1954 from a strain of Streptomyces ambofaciens discovered in a soil sample from northern France.[1][2][3] The discovery was made by a team of scientists led by Pinnert-Sindico at the laboratories of Rhône-Poulenc in France.[3][4] This finding occurred during a period of intense research and discovery of novel antibiotics, often referred to as the "golden age."[5]

This compound is a complex of three related compounds: this compound I, II, and III, which differ in the acylation at the C-3 position of the lactone ring.[6] Like other macrolides, its antibiotic activity stems from the inhibition of protein synthesis in susceptible bacteria.[5][7] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.[1][7] This mechanism of action confers a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci, as well as certain parasites such as Toxoplasma gondii.[1][3]

Biosynthesis of this compound in Streptomyces ambofaciens

The biosynthesis of this compound is a complex process orchestrated by a large gene cluster within the Streptomyces ambofaciens genome. The process can be broadly divided into the formation of the polyketide lactone ring and its subsequent modification and glycosylation.

Formation of the Platenolide Core

The core of the this compound molecule is a 16-membered polyketide lactone ring called platenolide.[6][8] This macrocycle is synthesized by a type I polyketide synthase (PKS), a large, multi-enzyme complex encoded by the srmG genes within the this compound biosynthetic gene cluster. The PKS assembles the platenolide core from precursor molecules derived from primary metabolism.

Post-PKS Modifications and Glycosylation

Following the formation of the platenolide ring, a series of post-PKS tailoring reactions occur to yield the final this compound compounds. These modifications include oxidation, reduction, and, most critically, the attachment of three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[6][8] These glycosylation steps are essential for the biological activity of this compound.[8] A cascade of specific enzymes, including glycosyltransferases, encoded within the this compound gene cluster, catalyze these reactions in a specific sequence.

The biosynthetic pathway is tightly regulated at the genetic level. Key regulatory genes, such as srmR (srm22) and srm40, have been identified within the gene cluster.[9][10][11] These genes encode transcriptional activators that control the expression of the biosynthetic genes, ensuring that this compound production occurs in a coordinated manner.[9][11]

Experimental Protocols for Isolation and Purification

The following protocols are based on early methods for macrolide antibiotic isolation and purification, representative of the techniques likely employed in the initial discovery and development of this compound.

Fermentation of Streptomyces ambofaciens

Objective: To cultivate Streptomyces ambofaciens under conditions that promote the production of this compound.

Materials:

-

A pure culture of Streptomyces ambofaciens

-

Inoculum medium (e.g., tryptone-yeast extract broth)

-

Production fermentation medium (composition can vary, but typically includes a carbon source like glucose or starch, a nitrogen source such as soybean meal or peptone, and mineral salts)

-

Shake flasks or a laboratory fermenter

-

Incubator shaker or fermenter with temperature, pH, and aeration control

Protocol:

-

Inoculate a starter culture of S. ambofaciens in the inoculum medium.

-

Incubate the starter culture at 28-30°C with agitation for 48-72 hours to obtain a dense mycelial suspension.

-

Transfer an appropriate volume of the starter culture to the production fermentation medium in a larger shake flask or fermenter. The inoculum volume is typically 5-10% of the production medium volume.

-

Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.

-

Monitor the fermentation broth periodically for pH, cell growth, and antibiotic activity (using a bioassay against a susceptible organism like Bacillus subtilis or Micrococcus luteus).

Extraction of this compound from Fermentation Broth

Objective: To separate the this compound from the mycelia and other components of the fermentation broth.

Materials:

-

Fermentation broth containing this compound

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a centrifuge)

-

pH meter and solutions for pH adjustment (e.g., NaOH)

-

Organic solvent (e.g., ethyl acetate, chloroform (B151607), or amyl acetate)

-

Separatory funnel

Protocol:

-

At the end of the fermentation, harvest the broth.

-

Separate the mycelia from the liquid broth by filtration or centrifugation. The this compound is primarily found in the filtrate.

-

Adjust the pH of the filtrate to approximately 8.5 with a suitable base (e.g., NaOH). This increases the solubility of the basic this compound molecule in the organic solvent.

-

Transfer the pH-adjusted filtrate to a large separatory funnel.

-

Add an equal volume of the organic solvent (e.g., ethyl acetate) to the separatory funnel.

-

Shake the funnel vigorously for several minutes to ensure thorough mixing and extraction of the this compound into the organic phase. Allow the layers to separate.

-

Collect the organic phase, which now contains the crude this compound.

-

Repeat the extraction of the aqueous phase with fresh organic solvent to maximize recovery.

-

Combine the organic extracts.

Purification of this compound

Objective: To purify this compound from the crude extract. Early methods often relied on countercurrent distribution or column chromatography.

Materials:

-

Crude this compound extract in organic solvent

-

Rotary evaporator

-

Countercurrent distribution apparatus or chromatography column

-

Solvent systems for purification (e.g., for countercurrent distribution, a two-phase system like chloroform and an aqueous buffer)

-

Fractions collector

-

Means of detecting this compound in fractions (e.g., bioassay or UV spectrophotometry)

Protocol (based on early chromatographic methods):

-

Concentrate the combined organic extracts containing the crude this compound in vacuo using a rotary evaporator to obtain a viscous oil or solid residue.

-

Prepare a chromatography column packed with a suitable stationary phase (e.g., alumina (B75360) or silica (B1680970) gel).

-

Dissolve the crude this compound residue in a minimal amount of a suitable solvent and load it onto the chromatography column.

-

Elute the column with a gradient of solvents of increasing polarity.

-

Collect fractions of the eluate using a fraction collector.

-

Analyze the fractions for the presence of this compound using a bioassay or by measuring UV absorbance around 232 nm.

-

Pool the fractions containing the purified this compound.

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound. Further crystallization from a suitable solvent can be performed to obtain a crystalline product.

Quantitative Data and Yields

| Parameter | Typical Value/Range | Notes |

| Fermentation Titer | 0.1 - 2.0 g/L | Early academic and developmental fermentations. Industrial yields are likely much higher. |

| Extraction Solvent to Broth Ratio | 1:1 (v/v) | A common ratio for initial laboratory-scale extractions. |

| pH for Solvent Extraction | 8.0 - 9.0 | To ensure the basic this compound is in its free base form for optimal extraction into an organic solvent. |

| Extraction Efficiency | > 80% | For a multi-step solvent extraction process. |

| Overall Recovery | 50 - 70% | From fermentation broth to purified product, highly dependent on the specific purification methods used. |

Conclusion

The discovery of this compound from Streptomyces ambofaciens represents a significant milestone in the history of antibiotics. The intricate biosynthetic pathway, involving a modular polyketide synthase and a series of precise enzymatic modifications, highlights the sophisticated chemistry of microorganisms. The foundational methods of fermentation, solvent extraction, and chromatography, while refined over the decades, remain the conceptual bedrock for the production of this and other valuable natural products. This guide serves as a testament to the pioneering work of early antibiotic researchers and provides a framework for understanding the core principles behind the production of this compound.

References

- 1. This compound I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2809151A - Process for producing erythromycin - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Targeting the American Market for Medicines, ca. 1950s–1970s: ICI and Rhône-Poulenc Compared - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. GB1158396A - New this compound Derivative - Google Patents [patents.google.com]

- 8. ijcrt.org [ijcrt.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Production of erythromycin | PPTX [slideshare.net]

- 11. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Spiramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755) is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens. Primarily bacteriostatic, it exerts its effect by inhibiting protein synthesis in susceptible microorganisms. This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. The information is intended to serve as a technical resource for professionals in microbiological research and drug development.

Introduction

Discovered in 1952, this compound has a long history of use in treating various bacterial infections. As a macrolide, its mechanism of action involves binding to the bacterial ribosome, thereby interfering with protein synthesis[1]. Unlike 14- and 15-membered macrolides, this compound's 16-membered lactone ring confers a distinct microbiological profile, including activity against some strains resistant to other macrolides[2]. Its antibacterial spectrum is characterized by potent activity against Gram-positive cocci, certain Gram-negative species, atypical pathogens, and some protozoa[3]. A notable characteristic of this compound is the "this compound paradox," where its in vivo efficacy is often greater than what would be predicted from its in vitro Minimum Inhibitory Concentration (MIC) values, a phenomenon attributed to its high tissue and intracellular concentrations[1].

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome with a 1:1 stoichiometry[1]. This binding event interferes with the translation process in several ways. Specifically, this compound inhibits the translocation step, where the ribosome moves along the mRNA to the next codon. Furthermore, it stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation[1]. This premature detachment of the growing polypeptide chain effectively halts protein elongation and, consequently, bacterial growth.

Caption: this compound binds to the 50S ribosomal subunit, blocking translocation and promoting the dissociation of peptidyl-tRNA, thereby halting protein synthesis.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, which is characteristic of macrolide antibiotics. It is primarily used against Gram-positive bacteria but also shows efficacy against certain Gram-negative and atypical pathogens[2][3].

-

Gram-Positive Bacteria: this compound is effective against many Gram-positive cocci and rods. This includes various species of Staphylococcus and Streptococcus, such as Streptococcus pyogenes and Streptococcus pneumoniae[2][3]. It is also active against Listeria monocytogenes[2].

-

Gram-Negative Bacteria: Its activity against Gram-negative bacteria is more limited. It is generally not effective against members of the Enterobacteriaceae family and Pseudomonas aeruginosa[2][3]. However, it does show activity against Gram-negative cocci such as Neisseria species[3]. It also has reported efficacy against anaerobic Gram-negative species implicated in oral infections, including Prevotella, Bacteroides, and Porphyromonas species[4].

-

Atypical Bacteria: this compound is notably effective against several atypical pathogens that are common causes of respiratory infections. This includes Mycoplasma pneumoniae, Chlamydia spp., and Legionella spp.[2].

-

Other Organisms: this compound also possesses activity against the protozoan parasite Toxoplasma gondii[3].

Quantitative Susceptibility Data

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize reported MIC values for this compound against various clinical isolates.

Table 1: this compound MIC Data for Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | - | - | - | - | [1] |

| Streptococcus pyogenes | 40 | - | - | >100 | [5] |

| Streptococcus mutans | 50 | 0.1 - 10 | - | - | [6] |

| Peptostreptococcus spp. | - | 0.015 - 4 | - | - | [4][7] |

Note: Data for S. pyogenes indicates high resistance in the specific study population[5]. The activity of this compound can vary significantly by geographic region.

Table 2: this compound MIC Data for Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides gingivalis | 10 | ≤0.015 - 0.06 | - | - | [7] |

| Prevotella intermedia | 10 | ≤0.015 - 0.03 | - | - | [7] |

| Fusobacterium nucleatum | 10 | 0.06 - 0.5 | - | - | [7] |

Table 3: this compound MIC Data for Atypical Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mycoplasma agalactiae | 24 | - | 1.583 | 2.850 | [8] |

Experimental Protocols: Broth Microdilution Method

The determination of MIC values is standardized to ensure reproducibility and comparability of data across different laboratories. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly used reference method.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the organism after a defined incubation period.

Detailed Methodology

-

Preparation of Antimicrobial Agent:

-

A stock solution of this compound is prepared at a known concentration.

-

Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (or another appropriate broth for fastidious organisms) to achieve the desired final concentrations.

-

These dilutions are dispensed into the wells of a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Several well-isolated colonies of the test organism are selected from a fresh (18-24 hour) agar (B569324) plate.

-

The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

The microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, the plate is examined for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Conclusion

This compound remains a relevant macrolide antibiotic with a well-defined spectrum of activity, particularly against Gram-positive and atypical respiratory pathogens. Its unique 16-membered ring structure and favorable pharmacokinetic properties contribute to its clinical efficacy. Understanding its specific activity spectrum, quantified through standardized MIC testing, is crucial for its appropriate application in clinical settings and for guiding future research in antimicrobial drug development. The data and protocols presented in this guide serve as a foundational resource for the scientific community engaged in these efforts.

References

- 1. Early studies on in-vitro and experimental activity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-lactancia.org [e-lactancia.org]

- 3. mdpi.com [mdpi.com]

- 4. In-vitro activity of this compound and metronidazole alone or in combination against clinical isolates from odontogenic abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro susceptibilities of oral bacterial isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, this compound and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Spiramycin I, II, and III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755) is a macrolide antibiotic complex produced by Streptomyces ambofaciens, consisting of three major components: this compound I, II, and III.[1] These 16-membered macrolides are distinguished by the acyl substituent at the C-3 position of the lactone ring.[2] This guide provides a comprehensive technical overview of the chemical structures, physicochemical properties, and pharmacokinetic profiles of this compound I, II, and III. Detailed experimental methodologies for their isolation, separation, and quantification are presented, alongside visualizations of their mechanism of action and analytical workflows to support further research and development.

Chemical Structure

This compound I, II, and III share a common 16-membered lactone ring structure, known as forocidin, to which three amino sugars are attached: mycaminose, forosamine, and mycarose (B1676882). The differentiation between the three congeners arises from the esterification at the C-3 hydroxyl group of the mycarose moiety.[2]

-

This compound I: The C-3 hydroxyl group is unmodified (R = -H).[2]

-

This compound II: The C-3 hydroxyl group is acetylated (R = -COCH₃).[2]

-

This compound III: The C-3 hydroxyl group is propionylated (R = -COCH₂CH₃).[2]

The structural relationship between this compound I, II, and III is illustrated in the diagram below.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound I, II, and III.

| Property | This compound I | This compound II | This compound III |

| Molecular Formula | C₄₃H₇₄N₂O₁₄[3] | C₄₅H₇₆N₂O₁₅ | C₄₆H₇₈N₂O₁₅[2] |

| Molecular Weight ( g/mol ) | 843.07[2] | 885.11[2] | 899.14[2] |

| Melting Point (°C) | 134-137 | 130-133 | 128-131 |

| Optical Rotation [α]D | -96° | -86° | -83° |

| pKa | 7.9 (estimated for the mixture)[4] | Not individually reported | Not individually reported |

| logP (XLogP3) | 2.1[3] | 2.7 | 3.2 |

| Solubility | Slightly soluble in water; freely soluble in acetone, ethanol, and methanol.[2] | Slightly soluble in water; freely soluble in acetone, ethanol, and methanol. | Slightly soluble in water; freely soluble in acetone, ethanol, and methanol. |

| UV max (nm) | 231 (in ethanol)[2] | 231 (in ethanol) | 231 (in ethanol) |

Pharmacokinetic Properties

Most pharmacokinetic studies have been conducted on the this compound mixture, as it is administered clinically. The oral bioavailability of the this compound complex is generally reported to be in the range of 30-40%.[3][5] The individual pharmacokinetic parameters for each component are not extensively documented in comparative studies.

| Property | This compound (Mixture) |

| Oral Bioavailability | 30-40%[3][5] |

| Plasma Half-life (t½) | Approximately 5-8 hours.[3][6] |

| Time to Peak Plasma Concentration (Tmax) | 1.5-3 hours[3] |

| Volume of Distribution (Vd) | >300 L[5] |

| Protein Binding | Low (approximately 10%)[7] |

| Metabolism | Metabolized in the liver to active metabolites.[7] |

| Excretion | Primarily via the biliary route, with 4-20% excreted in the urine.[5] |

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[8] This binding interferes with the translocation step of peptide chain elongation, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[8]

Experimental Protocols

Isolation and Separation of this compound I, II, and III

A common method for the separation of this compound components is high-speed counter-current chromatography (HSCCC).[9]

Principle: HSCCC is a liquid-liquid partition chromatography technique that utilizes a centrifugal force field to retain the stationary phase while the mobile phase is pumped through. The separation is based on the differential partitioning of the analytes between the two immiscible liquid phases.[9]

Methodology:

-

Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system is n-hexane-ethyl acetate-methanol-water (3:6:5:5 v/v/v/v).[9] The mixture is thoroughly shaken and allowed to separate into two phases. The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Instrument Preparation: The multilayer coil of the HSCCC instrument is first filled with the stationary phase.

-

Sample Introduction: A solution of the crude this compound mixture is injected into the instrument.

-

Elution: The mobile phase is pumped through the coil at a specific flow rate, while the apparatus is rotated at a high speed.

-

Fraction Collection: The eluate is collected in fractions using a fraction collector.

-

Analysis: The collected fractions are then analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the separated this compound I, II, and III.[9]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the quantification of this compound components in various matrices, including pharmaceutical formulations and biological samples.[10][11]

Principle: The method utilizes a reversed-phase HPLC system to separate the this compound components based on their hydrophobicity. Quantification is achieved by comparing the peak area of each component to a calibration curve generated from reference standards.[10]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and a data acquisition system.[10]

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01 M potassium phosphate (B84403) buffer, pH 6.5) in a ratio of approximately 33:67 (v/v).[10] The exact ratio may be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 20 µL.[10]

-

UV Detection: Wavelength set at 232 nm.[10]

-

-

Preparation of Solutions:

-

Standard Solutions: Accurately weighed reference standards of this compound I, II, and III are dissolved in the mobile phase to prepare stock solutions. A series of working standard solutions of known concentrations are prepared by diluting the stock solutions.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase. For complex matrices like biological fluids, a sample clean-up step such as solid-phase extraction may be required.

-

-

Analysis:

-

The standard solutions are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration for each component.

-

The sample solution is then injected, and the peak areas of this compound I, II, and III are measured.

-

The concentrations of the individual components in the sample are determined from the calibration curve.

-

Conclusion

This compound I, II, and III are closely related macrolide antibiotics with distinct physicochemical properties stemming from their minor structural differences. While the this compound complex has been extensively studied, further research into the individual pharmacokinetic and pharmacodynamic profiles of each component is warranted to fully elucidate their respective contributions to the overall therapeutic effect. The detailed methodologies provided in this guide for the isolation, separation, and quantification of these compounds offer a robust framework for such investigations, paving the way for potential optimization of this compound-based therapies.

References

- 1. iris.unito.it [iris.unito.it]

- 2. fao.org [fao.org]

- 3. This compound I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and pharmacokinetics of this compound and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Separation of this compound components using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Spiramycin: A Deep Dive into its Bacteriostatic and Bactericidal Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spiramycin (B21755), a macrolide antibiotic produced by Streptomyces ambofaciens, has long been a subject of scientific interest due to its unique pharmacokinetic profile and its complex interaction with bacterial pathogens. While broadly classified as a bacteriostatic agent, its capacity to exert bactericidal effects under specific conditions presents a nuanced picture of its antimicrobial activity. This technical guide provides a comprehensive exploration of this compound's bacteriostatic versus bactericidal actions, detailing its mechanism of action, summarizing quantitative susceptibility data, and outlining the experimental protocols used to define its antimicrobial properties.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[1][2][3] This binding event occurs in the nascent peptide exit tunnel, near the peptidyl transferase center. The primary mechanism of action is the inhibition of the translocation step of protein synthesis.[1][2][3] this compound's presence in the ribosomal tunnel stimulates the premature dissociation of peptidyl-tRNA from the ribosome during translocation.[1][2][4][5] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis. This inhibition of protein synthesis is the basis for its predominantly bacteriostatic activity, as it prevents the bacteria from growing and replicating.[1][3]

While primarily bacteriostatic, this compound can exhibit bactericidal activity at high concentrations against certain susceptible bacterial strains.[1][3] The transition from bacteriostatic to bactericidal action is concentration-dependent.

Quantitative Data: In Vitro Susceptibility of Various Pathogens

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The following tables summarize the MIC and MBC values for this compound against a range of clinically relevant microorganisms.

| Organism | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Clinical Isolates | 1.6 - 3.2 | 12.8 - 25.6 | --INVALID-LINK-- |

| Streptococcus pyogenes | Clinical Isolates | 0.12 - 0.5 | 0.25 - 1 | --INVALID-LINK-- |

| Streptococcus pneumoniae | Clinical Isolates | 0.25 - 1 | 0.5 - 2 | --INVALID-LINK-- |

Table 1: this compound MIC and MBC Values for Gram-Positive Bacteria

| Organism | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Mycoplasma pneumoniae | Clinical Isolates | 0.06 - 0.25 | >32 | [6] |

| Mycoplasma hominis | Clinical Isolates | 0.5 - 2 | Not Reported | [6] |

| Chlamydia trachomatis | Clinical Isolates | 0.25 - 1 | 1 - 4 | [In vitro activity of minocycline, doxycycline, erythromycin, roxithromycin, this compound, pefloxacin, and ofloxacin (B1677185) against ten C. trachomatis strains] |

Table 2: this compound MIC and MBC Values for Atypical Bacteria

| Organism | Strain(s) | IC50 (µg/mL) | Activity | Reference(s) |

| Toxoplasma gondii | RH strain | 2.18 | Inhibitory | [7] |

Table 3: In Vitro Activity of this compound against Toxoplasma gondii

Experimental Protocols

The determination of this compound's bacteriostatic and bactericidal activity relies on standardized and meticulously executed laboratory procedures. The following sections provide detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

-

Sterile diluent (e.g., saline or MHB)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the microtiter plate. The typical concentration range for this compound testing is 0.06 to 64 µg/mL.

-

Leave a column of wells with only MHB to serve as a positive control (growth control) and a column with uninoculated MHB as a negative control (sterility control).

-

-

Inoculum Preparation:

-

From a fresh culture of the test organism, prepare a suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard.

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration of the antibiotic that is lethal to the bacteria.

Materials:

-

MIC plate from the completed MIC assay

-

Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

-

Micropipette and sterile tips

-

Incubator

Procedure:

-

Subculturing from MIC Plate:

-

From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

-

-

Plating:

-

Spread the aliquot onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

-

Interpretation:

-

After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

-

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic view of the antimicrobial activity over time.

Materials:

-

Flasks or tubes containing appropriate broth medium

-

This compound stock solution

-

Standardized bacterial inoculum

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Incubator and shaker

-

Timer

Procedure:

-

Preparation:

-

Prepare flasks with broth medium containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC). Include a growth control flask without any antibiotic.

-

-

Inoculation:

-

Inoculate each flask with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquot in sterile saline.

-

Plate a known volume of each dilution onto agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of growth or a <3-log10 reduction in the bacterial count.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound's mechanism of action targeting the bacterial ribosome.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Experimental workflow for MBC determination.

Caption: Experimental workflow for a time-kill curve assay.

Conclusion

This compound's antimicrobial activity is a classic example of a concentration-dependent effect, primarily exhibiting bacteriostatic properties by inhibiting bacterial protein synthesis. However, the potential for bactericidal action at higher concentrations against susceptible organisms highlights the importance of understanding its complete antimicrobial profile. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important macrolide antibiotic. The provided visualizations offer a clear and concise representation of the complex molecular interactions and experimental procedures involved in characterizing this compound's dual nature.

References

- 1. Mechanism of action of this compound and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of this compound and other macrolides. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Erythromycin, carbomycin, and this compound inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythromycin, carbomycin, and this compound inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

Spiramycin's Antiparasitic Reach: A Technical Exploration Beyond Toxoplasmosis

For Immediate Release

[CITY, State] – [Date] – While widely recognized for its role in managing toxoplasmosis, the macrolide antibiotic spiramycin (B21755) exhibits a broader spectrum of antiparasitic activity that warrants deeper investigation. This technical guide delves into the existing research on this compound's efficacy against various parasites other than Toxoplasma gondii, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a clearer understanding of this compound's potential in antiparasitic therapy.

Mechanism of Action: A Common Thread

This compound, a 16-membered ring macrolide, primarily exerts its antimicrobial effects by inhibiting protein synthesis.[1][2][3][4] The established mechanism in bacteria involves the binding of this compound to the 50S subunit of the ribosome, thereby interfering with the translocation step of peptide elongation and ultimately leading to the cessation of protein production.[1][2][3][4] This mode of action is believed to extend to susceptible eukaryotic parasites. For apicomplexan parasites, which possess a bacterium-like organelle known as the apicoplast, it is suggested that this compound and other macrolides may specifically target the apicoplast's translational machinery.

Activity Against Cryptosporidium

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, has been a significant area of investigation for this compound treatment, particularly in immunocompromised patients. However, clinical trials have yielded inconsistent results. Some studies in AIDS patients with cryptosporidial diarrhea reported symptomatic improvement and, in some cases, parasitological cure with oral this compound administration. Conversely, other controlled trials, including a double-blind, randomized trial in infants, found this compound to be no more effective than a placebo in treating cryptosporidial diarrhea.[5] These conflicting findings highlight the need for further research to clarify the therapeutic role of this compound in cryptosporidiosis.

Investigating Efficacy Against Other Apicomplexans

Neospora caninum

Neospora caninum, a leading cause of abortion in cattle, is a close relative of Toxoplasma gondii. While this compound's efficacy against T. gondii is well-documented, its activity against N. caninum is less clear. A study examining the in vitro activity of 43 chemotherapeutic agents against N. caninum tachyzoites found that the macrolide antibiotics azithromycin, clarithromycin, and erythromycin (B1671065) demonstrated significant inhibitory effects at a concentration of 0.1 µg/mL.[6][7] Although this compound was not explicitly named among the tested macrolides in the abstract, the positive results for other members of its class suggest a potential for activity that warrants direct investigation.

Sarcocystis

Babesia

Babesia species are tick-borne parasites that infect red blood cells, causing babesiosis. While in vitro culture and drug sensitivity testing protocols for Babesia bovis and Babesia divergens have been established, specific data on the susceptibility of these parasites to this compound are lacking.[8][9] The development of effective treatments for babesiosis remains an area of active research, and the evaluation of existing antibiotics like this compound could be a valuable avenue to explore.

Activity Against Kinetoplastids: Leishmania

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a significant global health problem. The potential of this compound as an antileishmanial agent has been explored to a limited extent. An in vivo study in dogs naturally infected with Leishmania infantum evaluated a combination therapy of metronidazole (B1676534) and this compound. While the treatment led to clinical improvement in the majority of the dogs, it did not achieve a parasitological cure.[10] Further in vitro studies are required to determine the direct activity of this compound against Leishmania amastigotes within macrophages and to elucidate its potential as a monotherapy or in combination with other antileishmanial drugs.

Antiplasmodial Potential

Data Summary

| Parasite | Study Type | Key Findings | Citations |

| Cryptosporidium parvum | Clinical Trials (Human) | Inconsistent results; some studies show symptomatic improvement, while others show no significant effect compared to placebo. | |

| Neospora caninum | In Vitro | Other macrolides (azithromycin, clarithromycin, erythromycin) showed >90% reduction in tachyzoites at 0.1 µg/mL. This compound's direct activity is not specified. | [6][7] |

| Sarcocystis spp. | Case Report (implied) | Acetylthis compound was reported to not have an adequate response. | |

| Babesia spp. | In Vitro Protocols | Standardized methods for drug sensitivity testing are available, but no specific data for this compound was found. | [8][9] |

| Leishmania infantum | In Vivo (Canine) | Combination with metronidazole resulted in clinical improvement but not parasitological cure. | |

| Plasmodium falciparum | In Vitro/In Vivo Protocols | Standard screening protocols exist, but specific efficacy data for this compound is lacking. |

Experimental Methodologies

In Vitro Susceptibility Assay for Neospora caninum

A representative in vitro assay to determine the efficacy of antimicrobial agents against N. caninum tachyzoites involves the following steps:

-

Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluence in 24-well plates.[11]

-

Parasite Infection: Confluent HFF monolayers are infected with N. caninum tachyzoites (e.g., 5 x 104 tachyzoites per well) and incubated for 2 hours to allow for parasite invasion.[11]

-

Drug Treatment: Following invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound).

-

Incubation: The treated, infected cultures are incubated for a defined period (e.g., 2 to 5 days).[6][7]

-

Assessment of Parasite Proliferation: The inhibition of parasite multiplication is quantified using methods such as a monoclonal antibody-based enzyme immunoassay or by monitoring parasite DNA levels using real-time PCR.[6][7][11]

In Vivo Efficacy Model for Plasmodium berghei (Murine Malaria)

A standard 4-day suppressive test is commonly used to evaluate the in vivo efficacy of potential antimalarial compounds:

-

Animal Model: Mice (e.g., BALB/c) are used as the host for the rodent malaria parasite Plasmodium berghei.

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

Drug Administration: The test compound (e.g., this compound) is administered orally or subcutaneously to the mice for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

-

Efficacy Calculation: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.

Visualizing the Science

This compound's Mechanism of Action

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

General Workflow for In Vitro Antiparasitic Drug Screening

Caption: A streamlined process for evaluating antiparasitic drug efficacy in vitro.

Future Directions

The existing body of research suggests that this compound's antiparasitic activity may extend to a range of protozoan parasites beyond Toxoplasma gondii. However, the current data is sparse and, in the case of Cryptosporidium, conflicting. To fully understand the therapeutic potential of this compound, further rigorous investigation is required. This includes:

-

Systematic in vitro susceptibility testing of this compound against a panel of clinically relevant parasites, including Neospora caninum, Babesia species, Leishmania species, and Plasmodium falciparum, to determine their respective IC50 values.

-

In vivo efficacy studies in established animal models for these parasitic diseases to assess the therapeutic potential of this compound in a physiological context.

-

Mechanism of action studies to confirm the specific molecular targets of this compound in these eukaryotic parasites, including its interaction with the parasite ribosome and its effect on apicoplast function.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for different parasitic infections.

By addressing these research gaps, the scientific community can better define the role of this compound in the broader landscape of antiparasitic drug discovery and development.

References

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Mechanism of action of this compound and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound therapy of experimental toxoplasmosis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of the activities of 43 chemotherapeutic agents against Neospora caninum tachyzoites in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of the treatment of dogs with leishmaniosis with a combination of metronidazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Efficacies of Nitazoxanide and Other Thiazolides against Neospora caninum Tachyzoites Reveal Antiparasitic Activity Independent of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Profile of Spiramycin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spiramycin (B21755), a macrolide antibiotic produced by Streptomyces ambofaciens, has a long-standing history in therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, consolidating key data from various animal models. The information presented herein is intended to support further research and development efforts for this versatile antimicrobial agent.

Pharmacodynamics: Mechanism of Action and Antimicrobial Spectrum

This compound exerts its primarily bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms.[3][4] The core mechanism involves the binding of this compound to the 50S subunit of the bacterial ribosome, which ultimately disrupts the translocation step of protein synthesis.[4][5][6] At higher concentrations, particularly against highly sensitive strains, this compound can exhibit bactericidal activity.[2][4]

The antimicrobial spectrum of this compound is broad, encompassing a range of Gram-positive cocci and rods, Gram-negative cocci, as well as atypical pathogens.[2][7] Notably, it demonstrates activity against:

-

Gram-positive bacteria: Including Staphylococcus and Streptococcus species.[8]

-

Atypical bacteria: Such as Mycoplasma, Chlamydia, and Legionella species.[8]

-

Protozoa: It is particularly effective against Toxoplasma gondii and has shown activity against Cryptosporidium species.[2][7][9]

An interesting characteristic of this compound is the "this compound paradox," where its in vivo efficacy often surpasses what would be predicted from its in vitro minimum inhibitory concentrations (MICs).[8] This is attributed to its high tissue and intracellular concentrations and a prolonged post-antibiotic effect.[8][10]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

References

- 1. fao.org [fao.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Mechanism of action of this compound and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of this compound and other macrolides. | Semantic Scholar [semanticscholar.org]

- 7. This compound | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Early studies on in-vitro and experimental activity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Pharmacodynamics and pharmacokinetics of this compound and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiramycin's Activity Against Gram-positive and Gram-negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of spiramycin (B21755), a macrolide antibiotic, against a range of clinically relevant Gram-positive and Gram-negative bacteria. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction

This compound is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately prevents the translocation step of peptide chain elongation.[1][2][3] While generally considered to have a spectrum of activity primarily directed against Gram-positive organisms, this compound also exhibits activity against certain Gram-negative cocci and other specific pathogens.[4] This guide delves into the quantitative aspects of its antibacterial efficacy.

In Vitro Antibacterial Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a variety of Gram-positive and Gram-negative bacteria. The data, presented as MIC range, MIC₅₀, and MIC₉₀, has been compiled from various studies to provide a comparative overview of this compound's potency.

Activity Against Gram-positive Bacteria

This compound generally demonstrates good to moderate activity against many Gram-positive species, including staphylococci and streptococci.

| Gram-positive Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.12 - >128 | 0.5 | 4.0 |

| Staphylococcus epidermidis (erythromycin-resistant) | 1 - >128 | >128 | >128 |

| Streptococcus pyogenes (Group A) | 0.004 - 0.032 | 0.016 | 0.023 |

| Streptococcus agalactiae (Group B) | 8 - >64 | 1.583 | 2.850 |

| Viridans Group Streptococci | 8 - >64 | - | - |

| Enterococcus faecalis | - | 0.5 | 1024 |

| Corynebacterium spp. | ≤0.015 - 8 | 0.125 | 2 |

| Listeria monocytogenes | 0.05 - 0.20 | - | - |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.

Activity Against Gram-negative Bacteria

This compound's activity against Gram-negative bacteria is more limited and species-dependent. It is generally not effective against Enterobacteriaceae but shows some activity against certain fastidious Gram-negative organisms.

| Gram-negative Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Moraxella catarrhalis | - | 1.2 (inhibits all strains) | - |

| Neisseria gonorrhoeae | - | 2.4 (inhibits all strains) | - |

| Neisseria meningitidis | - | 19 (inhibits all strains) | - |

| Haemophilus influenzae | - | 38 (inhibits all strains) | - |

| Legionella pneumophila | - | - | - |

| Campylobacter spp. | - | - | - |

Note: Data for some Gram-negative species is limited and may be presented as the concentration required to inhibit all tested strains rather than standard MIC50/90 values.

Activity Against Anaerobic Bacteria

| Anaerobic Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Peptostreptococcus anaerobius | - | - | - |

| Clostridium perfringens | - | - | - |

| Bacteroides fragilis group | - | - | - |

Note: Comprehensive quantitative data for anaerobes is limited in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., sterile water or saline)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Dissolve the this compound powder in a suitable solvent and then dilute with the appropriate broth.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the wells of the microtiter plate using the broth medium. This will create a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

-

Sterile petri dishes

-

Mueller-Hinton Agar (MHA) or other appropriate agar

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent

-

Inoculator (e.g., multipoint replicator)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Preparation of Agar Plates: Melt the MHA and cool to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension, resulting in a final inoculum of approximately 10⁴ CFU per spot.

-

Controls: Include a growth control plate containing no antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an inverted position.

-